1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Description
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a halogenated aryloxypropanolamine derivative characterized by a phenoxy ring substituted with bromine (at position 4) and fluorine (at positions 2 and 6). The propan-2-ol backbone is linked to a pyrrolidine moiety, a five-membered cyclic secondary amine. The bromine atom enhances molecular weight and lipophilicity, while fluorine substitutions may improve metabolic stability and membrane permeability .
Properties
CAS No. |
5620-64-4 |
|---|---|
Molecular Formula |
C13H16BrF2NO2 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H16BrF2NO2/c14-9-5-11(15)13(12(16)6-9)19-8-10(18)7-17-3-1-2-4-17/h5-6,10,18H,1-4,7-8H2 |
InChI Key |
RXJUEEPERKGZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(COC2=C(C=C(C=C2F)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluorophenol and 3-chloropropan-1-ol.
Ether Formation: The phenol group of 4-bromo-2,6-difluorophenol reacts with 3-chloropropan-1-ol under basic conditions to form the ether linkage.
Pyrrolidine Introduction: The intermediate product is then reacted with pyrrolidine in the presence of a suitable base to introduce the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols with modified structures.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate signaling pathways, potentially affecting cellular processes like neurotransmission or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on (i) halogenation patterns, (ii) aryloxypropanolamine backbones, and (iii) cyclic amine substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Halogenation Effects: The bromine in the target compound increases molecular weight (vs. chlorine or fluorine) and may slow metabolism due to its heavy atom effect. Compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one () prioritize methoxy groups over halogens, favoring serotonin receptor agonism rather than adrenergic activity.
Backbone Modifications: The propan-2-ol group in the target compound contrasts with ketone backbones (e.g., 1-(4-bromophenyl)-2-(methylamino)propan-1-one), which lack hydroxyl groups critical for hydrogen bonding in β-adrenergic receptors. This difference likely reduces the target compound’s stimulant effects compared to cathinone analogs .
In comparison, morpholine or piperidine analogs exhibit varied ring sizes and electronic profiles, altering pharmacokinetics.
Research Findings and Limitations
- Synthetic Challenges: The bromo-difluoro-phenoxy group introduces steric hindrance, complicating synthesis compared to simpler halogenated analogs like 8-bromo-1-methyl-6-phenyl-4H-triazolo-benzodiazepine ().
Biological Activity
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a synthetic compound that has attracted attention in pharmacological and biochemical research due to its unique structural features and potential therapeutic applications. The compound's design incorporates halogenated phenyl and pyrrolidine moieties, which may influence its biological activity through interactions with various molecular targets.
Chemical Structure and Properties
- IUPAC Name : 1-(4-bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
- Molecular Formula : C13H16BrF2NO
- Molecular Weight : 305.18 g/mol
- CAS Number : 5620-64-4
The presence of bromine and fluorine atoms enhances the compound's lipophilicity and potentially its binding affinity to biological targets, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in neuropharmacology, particularly those related to dopamine and serotonin receptors. The halogen substituents are believed to enhance the compound's binding affinity, thereby affecting neurotransmitter systems.
In Vitro Studies
Recent research has focused on evaluating the compound's affinity for various receptors. For instance, studies have shown that derivatives of similar structures exhibit significant interactions with dopamine D2 and serotonin 5-HT receptors.
| Receptor | Binding Affinity (IC50) |
|---|---|
| D2 | 8.9 nM |
| D3 | 31.5 nM |
| 5-HT1A | 201.4 nM |
| 5-HT2A | 195.5 nM |
These values indicate that the compound has a relatively high affinity for dopamine receptors, which may position it as a candidate for further development in treating disorders such as schizophrenia or depression.
In Vivo Studies
In vivo assessments have demonstrated the compound's potential efficacy in animal models. For example, acute toxicity studies indicated a high safety threshold (LD50 > 2000 mg/kg), suggesting that the compound could be developed further without significant immediate risk of toxicity.
Case Studies
One notable case study involved the evaluation of similar compounds in treating psychiatric disorders. A derivative exhibiting a comparable structure was found to have polypharmacological properties, effectively modulating multiple receptor types while maintaining low toxicity levels. This suggests that 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol may share similar therapeutic profiles.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Bromo-4,6-difluorophenoxy)-2-methyl-2-propanol | Similar halogenation | Moderate receptor affinity |
| (4-Bromo-2,6-dimethylphenyl)boronic acid | Different functional groups | Limited pharmacological data |
The comparative analysis highlights that while many compounds exhibit biological activity, the unique combination of bromine and fluorine in this specific structure may confer distinct advantages in receptor binding and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
